molecular formula C18H20N4O2 B2921783 2-(1-methyl-1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide CAS No. 1209433-69-1

2-(1-methyl-1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide

Cat. No. B2921783
CAS RN: 1209433-69-1
M. Wt: 324.384
InChI Key: UYLUEFMOICXKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide, also known as MIPT or N-(2-(1H-Indol-3-yl)-1-methyl-ethyl)-3-(pyridin-6-yl)-N-propionylpropanamide, is a chemical compound that belongs to the class of tryptamines. It is a synthetic compound that has been used in scientific research for its potential therapeutic effects.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Synthesis Routes : Research has developed general routes for synthesizing a novel class of pyridazin-3-one derivatives, showing the versatility and potential of compounds related to 2-(1-methyl-1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide in creating fused azines with potential pharmaceutical applications (Ibrahim & Behbehani, 2014).

  • Cardiotonic Properties : A study on dihydropyridazinone cardiotonics highlights the discovery of compounds with potent positive inotropic effects, providing insights into the structural analogs of 2-(1-methyl-1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide and their potential therapeutic benefits (Robertson et al., 1986).

  • Antimicrobial Activities : The synthesis and evaluation of indole containing derivatives, including triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine, from compounds structurally related to 2-(1-methyl-1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide, demonstrated promising antimicrobial activities, suggesting a potential pathway for developing new antimicrobial agents (Behbehani et al., 2011).

Pharmacological Applications

  • Histamine H3 Receptor Antagonism : Optimization of pyridazin-3-one derivatives led to the discovery of selective histamine H3 receptor inverse agonists, indicating the potential of compounds similar to 2-(1-methyl-1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide in treating attentional and cognitive disorders (Hudkins et al., 2011).

Chemical Properties and Reactivity

  • Radiolabeling for Imaging : The synthesis of radiolabeled compounds based on the pyridazinoindole series, such as SSR180575, from structures related to 2-(1-methyl-1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide, offers new avenues for imaging TSPO (peripheral benzodiazepine receptor) with PET, highlighting its utility in neuroinflammation studies (Thominiaux et al., 2010).

properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-21-13-14(15-6-2-3-7-16(15)21)12-17(23)19-9-5-11-22-18(24)8-4-10-20-22/h2-4,6-8,10,13H,5,9,11-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLUEFMOICXKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide

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